molecular formula C10H6ClN3S B14011541 4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine

4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine

Cat. No.: B14011541
M. Wt: 235.69 g/mol
InChI Key: BWBVSOAFELLNKF-UHFFFAOYSA-N
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Description

4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

The synthesis of 4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thienopyrimidin-4-ones . Another approach includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thienopyrimidine derivatives .

Scientific Research Applications

4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine has several scientific research applications:

Comparison with Similar Compounds

4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine is unique due to its specific substitution pattern and the presence of both chlorine and amine functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C10H6ClN3S

Molecular Weight

235.69 g/mol

IUPAC Name

4-chloro-[1]benzothiolo[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C10H6ClN3S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H,(H2,12,13,14)

InChI Key

BWBVSOAFELLNKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=NC(=N3)N)Cl

Origin of Product

United States

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